![molecular formula C10H5F3N2O2 B12891562 2-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12891562.png)
2-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals and agrochemicals . This particular compound features a trifluoromethoxy group, which can enhance its biological activity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile typically involves the reaction of 2-(benzo[d]oxazol-2-yl)aniline with various aldehydes in the presence of methanol . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
化学反应分析
Types of Reactions
2-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or chloroform .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
2-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to biological receptors, allowing it to exert its effects more efficiently. The compound may inhibit specific enzymes or receptors, leading to its observed biological activities .
相似化合物的比较
Similar Compounds
2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: Another benzoxazole derivative with different substituents.
Benzo[d]thiazole-2-thiol: A related compound with a thiazole ring instead of an oxazole ring.
Uniqueness
What sets 2-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile apart is its trifluoromethoxy group, which enhances its stability and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C10H5F3N2O2 |
|---|---|
分子量 |
242.15 g/mol |
IUPAC 名称 |
2-[4-(trifluoromethoxy)-1,3-benzoxazol-2-yl]acetonitrile |
InChI |
InChI=1S/C10H5F3N2O2/c11-10(12,13)17-7-3-1-2-6-9(7)15-8(16-6)4-5-14/h1-3H,4H2 |
InChI 键 |
UVAUWWKGCWAJLU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)N=C(O2)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


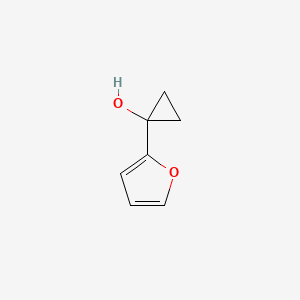

![(1R,5R)-3-Hydroxyspiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-1'-ium chloride](/img/structure/B12891508.png)
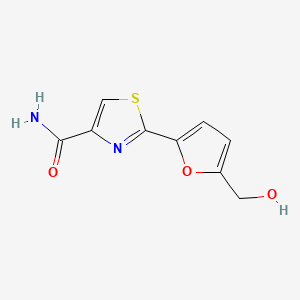
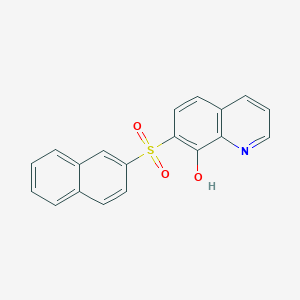
![1-(Benzo[d]oxazol-3(2H)-yl)ethanone](/img/structure/B12891513.png)

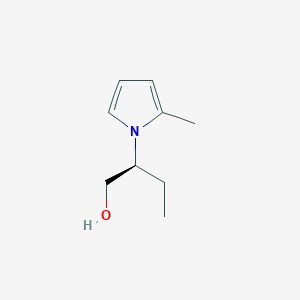
![(9-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide](/img/structure/B12891535.png)
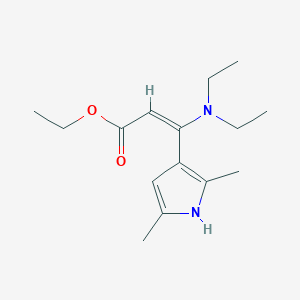
![1-(Thieno[3,2-c]isoxazol-3-yl)ethanone](/img/structure/B12891540.png)
![[Phenyl(1,2,5-triphenyl-1H-pyrrol-3-yl)amino]ethene-1,1,2-tricarbonitrile](/img/structure/B12891553.png)
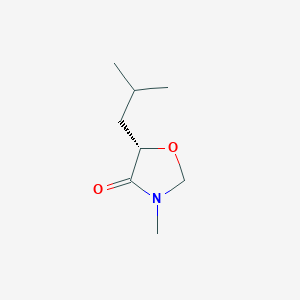
![6-(Aminomethyl)isoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12891560.png)
